molecular formula C22H19N3O2S B2845624 N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide CAS No. 895013-30-6

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide

Cat. No.: B2845624
CAS No.: 895013-30-6
M. Wt: 389.47
InChI Key: XXPZUTGXFUCUPQ-UHFFFAOYSA-N
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Description

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a benzothiazole ring, a phenyl group, and a pyridinylmethyl group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide involves multiple steps, typically starting with the formation of the benzothiazole core. One common method includes the reaction of 2-aminothiophenol with methoxybenzaldehyde under acidic conditions to form the benzothiazole ring. This intermediate is then reacted with phenylacetic acid and pyridin-3-ylmethylamine under appropriate conditions to yield the final product. Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and controlled reaction environments .

Chemical Reactions Analysis

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide involves its interaction with specific molecular targets. In cancer cells, it is believed to inhibit key enzymes and signaling pathways that are essential for cell proliferation and survival. The compound may also induce apoptosis (programmed cell death) by activating caspases and other apoptotic proteins. Additionally, its antimicrobial activity is thought to result from the disruption of bacterial cell membranes and inhibition of essential bacterial enzymes .

Comparison with Similar Compounds

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide can be compared with other benzothiazole derivatives, such as:

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c1-27-18-9-10-19-20(13-18)28-22(24-19)25(15-17-8-5-11-23-14-17)21(26)12-16-6-3-2-4-7-16/h2-11,13-14H,12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPZUTGXFUCUPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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